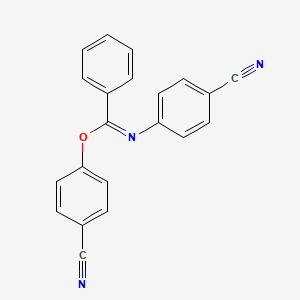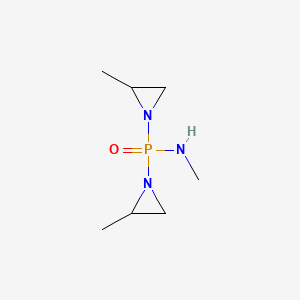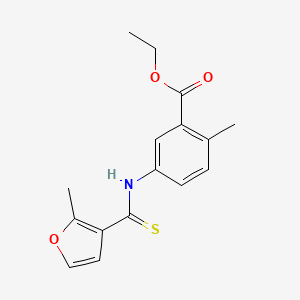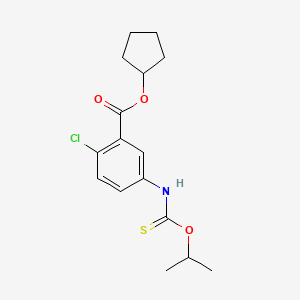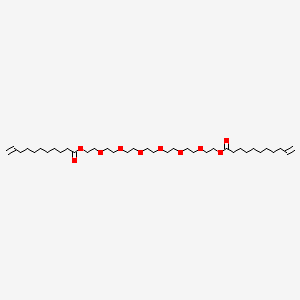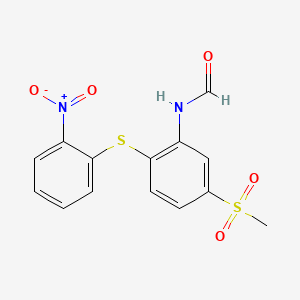
N-(5-(Methylsulphonyl)-2-((2-nitrophenyl)thio)phenyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene reacts with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.
Dinitration: Mononitrotoluene undergoes further nitration to form dinitrotoluene.
Trinitration: Dinitrotoluene is nitrated once more to produce 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and acid concentrations to ensure the desired nitration level is achieved without causing unwanted side reactions.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene involves large-scale nitration processes with stringent control over reaction conditions to ensure safety and product purity. The process includes:
Mixing: Toluene is mixed with nitric acid and sulfuric acid in controlled proportions.
Nitration: The mixture is subjected to controlled temperature conditions to facilitate the nitration reactions.
Purification: The crude 2,4,6-trinitrotoluene is purified through washing and recrystallization to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Reduction: It can be reduced to form different amines.
Oxidation: It can be oxidized to form various oxidation products.
Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include iron and hydrochloric acid.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
Reduction: Amines such as 2,4,6-triaminotoluene.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Products with different functional groups replacing the nitro groups.
Wissenschaftliche Forschungsanwendungen
2,4,6-trinitrotoluene has several scientific research applications, including:
Chemistry: Used as a standard explosive for studying detonation properties and reaction mechanisms.
Biology: Research on its environmental impact and biodegradation by microorganisms.
Medicine: Investigations into its potential use in targeted drug delivery systems.
Industry: Used in demolition and mining activities due to its explosive properties.
Wirkmechanismus
The mechanism of action of 2,4,6-trinitrotoluene involves its ability to undergo rapid decomposition upon initiation, releasing a large amount of energy. The molecular targets and pathways include:
Decomposition: The nitro groups decompose to form nitrogen gas, carbon dioxide, and water.
Energy Release: The rapid decomposition releases energy in the form of heat and shock waves.
Vergleich Mit ähnlichen Verbindungen
2,4,6-trinitrotoluene can be compared with other similar compounds such as:
2,4-dinitrotoluene: Less explosive but used as an intermediate in the production of 2,4,6-trinitrotoluene.
2,4,6-trinitrophenol (picric acid): Similar explosive properties but more sensitive to shock and friction.
Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX): More powerful explosive with different chemical structure and properties.
The uniqueness of 2,4,6-trinitrotoluene lies in its balance of stability and explosive power, making it a preferred choice for various applications.
Eigenschaften
CAS-Nummer |
93778-18-8 |
|---|---|
Molekularformel |
C14H12N2O5S2 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
N-[5-methylsulfonyl-2-(2-nitrophenyl)sulfanylphenyl]formamide |
InChI |
InChI=1S/C14H12N2O5S2/c1-23(20,21)10-6-7-13(11(8-10)15-9-17)22-14-5-3-2-4-12(14)16(18)19/h2-9H,1H3,(H,15,17) |
InChI-Schlüssel |
YTQRRMOEFNDDTC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2[N+](=O)[O-])NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


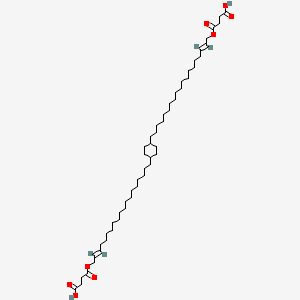
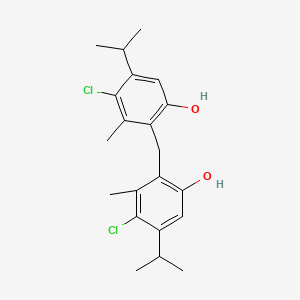
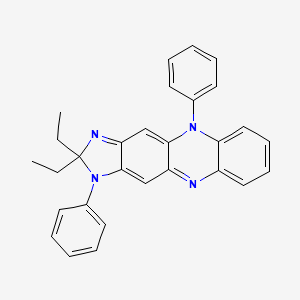
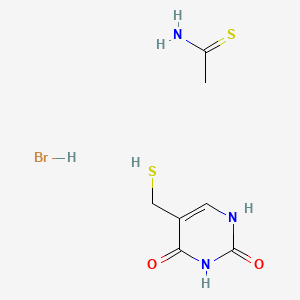

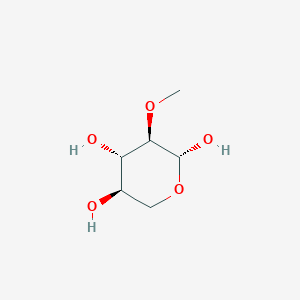
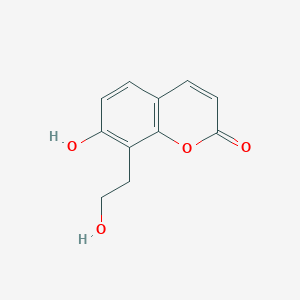
![1-O-[(8S)-9-hydroxy-8-methylnonyl] 6-O-[(1S,2R,3R,4R)-1,2,3,4-tetrahydroxypentyl] hexanedioate](/img/structure/B12683604.png)
